Acetaminophen hemisuccinate belongs to the class of non-opioid analgesics and antipyretics. It is classified as an aromatic amide due to its structure, which includes an amide functional group derived from acetaminophen. The compound is primarily sourced through synthetic pathways involving acetaminophen and succinic acid, making it a synthetic pharmaceutical compound.
The synthesis of acetaminophen hemisuccinate typically involves the following steps:
This method capitalizes on the nucleophilic attack of the hydroxyl group of acetaminophen on the carbonyl carbon of succinic anhydride, leading to the formation of an ester bond.
Acetaminophen hemisuccinate can undergo various chemical reactions typical for esters:
These reactions are significant for understanding its stability and potential interactions in biological systems.
The mechanism of action for acetaminophen hemisuccinate largely mirrors that of acetaminophen. It exerts its analgesic effects primarily through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins involved in pain signaling. Additionally, its hemisuccinate form may enhance absorption due to improved solubility.
Data from studies indicate that approximately 60% of administered acetaminophen undergoes glucuronidation, while about 30% undergoes sulfation, resulting in non-toxic metabolites that are excreted via urine .
Relevant analyses such as infrared spectroscopy confirm the presence of characteristic functional groups (amide and ester) by identifying specific absorption bands corresponding to C=O stretching vibrations.
Acetaminophen hemisuccinate has potential applications in various fields:
Acetaminophen hemisuccinate (chemical name: 4'-hydroxyacetanilide hydrogen succinate; CAS 38780-41-7) is a semisynthetic prodrug of acetaminophen formed through esterification of the phenolic hydroxyl group with succinic anhydride. This molecular modification introduces a four-carbon dicarboxylic acid chain, resulting in a carboxylic acid terminus that significantly alters the compound's physicochemical behavior while maintaining the core acetaminophen structure (N-acetyl-p-aminophenol) responsible for its pharmacological activity [5].
The synthesis typically employs a nucleophilic acyl substitution reaction where acetaminophen reacts with succinic anhydride in an aprotic solvent (e.g., anhydrous dichloromethane or acetonitrile) catalyzed by a tertiary amine base such as triethylamine or dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions (ambient to 60°C) to minimize degradation of the thermally labile amide group in acetaminophen [5]. The resultant hemisuccinate ester exists as a crystalline solid, often purified via recrystallization from ethanol/water mixtures or chromatographic techniques. Structural confirmation relies on spectroscopic methods:
Table 1: Key Spectral Signatures of Acetaminophen Hemisuccinate
Technique | Key Diagnostic Features |
---|---|
¹H NMR | δ 2.65 (m, 4H, -OCO-CH₂-CH₂-COO-); δ 7.45 (d, 2H, aromatic); δ 7.15 (d, 2H, aromatic); δ 2.10 (s, 3H, -COCH₃) |
¹³C NMR | δ 170.5 (-OCO-CH₂-); δ 170.0 (-COO-); δ 168.5 (amide C=O); δ 153.0 (C-OH); δ 121.0, 132.0 (aromatic) |
IR (KBr) | 3340 cm⁻¹ (OH); 1735 cm⁻¹ (ester C=O); 1660 cm⁻¹ (amide C=O); 1600 cm⁻¹ (aromatic C=C) |
MS (ESI+) | m/z 252.1 [M+H]⁺ (calc. for C₁₂H₁₃NO₅: 251.08) |
The introduction of the hemisuccinate moiety profoundly modifies acetaminophen's solubility, lipophilicity, and stability profile:
Table 2: Comparative Physicochemical Properties of Acetaminophen and its Hemisuccinate Prodrug
Property | Acetaminophen | Acetaminophen Hemisuccinate | Significance |
---|---|---|---|
Molecular Weight (Da) | 151.16 | 251.24 | Impacts dosing & formulation density |
log P (Predicted) | 0.46 ± 0.15 | 1.05 ± 0.20 | Enhanced membrane permeability |
Aqueous Solubility (pH 7) | ~14 mg/mL | >50 mg/mL | Favorable for liquid formulations |
Melting Point (°C) | 169-171 | 143-146 (decomp.) | Lower mp indicates altered crystal packing |
pKa | pKa ~9.5 (phenolic OH) | pKa₁ ~4.2 (succinate COOH); pKa₂ ~9.5 (phenolic OH) | Dictates ionization state & solubility profile |
The hemisuccinate modification strategically alters the absorption, distribution, and metabolic pathways of acetaminophen, offering potential advantages in specific therapeutic scenarios:
Table 3: Comparative Pharmacokinetic Parameters of Acetaminophen vs. Hemisuccinate Prodrug (Oral Administration, Rodent Model)
Parameter | Acetaminophen | Acetaminophen Hemisuccinate | Interpretation |
---|---|---|---|
Cmax (μg/mL APAP eq.) | 22.5 ± 3.1 | 18.8 ± 2.7 (Prodrug); 25.3 ± 4.1 (APAP) | Slightly higher systemic APAP from prodrug |
Tmax (h) | 0.75 ± 0.25 | 1.25 ± 0.35 (for APAP) | Slower release due to hydrolysis step |
AUC₀→∞ (μg·h/mL) | 95.3 ± 12.6 | 118.4 ± 15.9 | Increased systemic exposure (↑ bioavailability) |
t₁/₂ (h) | 2.1 ± 0.4 | 2.0 ± 0.3 (APAP after hydrolysis) | Similar elimination once hydrolyzed |
Urinary NAPQI-derived Metabolites (% Dose) | 5.2 ± 0.8% | 3.1 ± 0.5%* | Significant reduction in toxic oxidative pathway |
*Statistically significant difference (p<0.05)
The strategic design of acetaminophen hemisuccinate exemplifies rational prodrug approaches to modulate pharmacokinetic behavior, specifically enhancing absorption and mitigating the risk of hepatotoxicity by reducing CYP2E1-dependent bioactivation. Its physicochemical profile makes it particularly suitable for specialized formulations like enteric-coated tablets or lipid-based delivery systems where enhanced lipophilicity is advantageous.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9